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Compound of Interest

Compound Name: (S)-1-(3-chlorophenyl)ethanamine

Cat. No.: B1349709

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of (1S)-1-(3-
chlorophenyl)ethanamine, a chiral amine widely utilized as a building block in the synthesis of
pharmaceutically active compounds. It details the compound's physicochemical properties,
synthesis protocols, and its potential applications in drug discovery, with a focus on its
relevance to central nervous system agents.

Compound Identification and Physicochemical
Properties

(1S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine. Its stereochemistry is crucial for
its application in the synthesis of enantiomerically pure pharmaceutical ingredients, where a
specific enantiomer is often responsible for the desired biological activity.

Official IUPAC Name: (1S)-1-(3-chlorophenyl)ethanamine[1].

Chemical Identifiers
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Identifier Value Source
CAS Number 68297-62-1 [1][21[3]
Molecular Formula CsH10CIN [1103114]
PubChem CID 2507691 [1]
InChiKey DQEYVZASLGNODG- o

LURJTMIESA-N

(8)-1-(3-
Chlorophenyl)ethylamine,
(S)-3-Chloro-a-

methylbenzylamine

Synonyms

Physicochemical Data

The following table summarizes key quantitative properties of the compound, essential for

experimental design and process development.

Property Value Unit Notes / Source
Molecular Weight 155.62 g/mol [1114]
Monoisotopic Mass 155.0501770 Da [1]
Density 1.122 + 0.06 g/cm3 Predicted[4]
Boiling Point 112 °C at 13 mm Hg[4]
Flash Point 112 °C at 13 mm Hg[4]
pKa 8.73+£0.10 Predicted
Appearance Colorle.ss t.o light

yellow liquid
Storage Temp. 2-8 °C Under inert gas

Synthesis and Purification Protocols
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The primary synthetic route to chiral amines like (1S)-1-(3-chlorophenyl)ethanamine is through
the reductive amination of a corresponding ketone. This method is widely used for its efficiency
and adaptability.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of 1-(3-chlorophenyl)ethanamine
from 1-(3-chlorophenyl)ethanone. To achieve the (S)-enantiomer specifically, a chiral auxiliary
or a chiral reducing agent/catalyst system would be required in a stereoselective synthesis, or a
resolution of the racemic mixture would be performed post-synthesis. For the purpose of this
guide, a standard reductive amination is described.

Materials:

1-(3-chlorophenyl)ethanone

e Ammonium acetate or Ammonia in Methanol

e Sodium cyanoborohydride (NaBHsCN) or a similar reducing agent (e.g., NaBH(OACc)3)
e Anhydrous Methanol

 Diethyl ether

e 1 M Hydrochloric acid (HCI)

e 1 M Sodium hydroxide (NaOH)

o Saturated sodium chloride solution (Brine)

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e Imine Formation: Dissolve 1-(3-chlorophenyl)ethanone (1.0 equivalent) in anhydrous
methanol. Add ammonium acetate (approximately 10 equivalents). Stir the mixture at room
temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress
of imine formation can be monitored by Thin Layer Chromatography (TLC) or *H NMR]5].
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e Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium
cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains low.

» Reaction: Allow the reaction to warm to room temperature and continue stirring for 12-24
hours. Monitor the reaction's completion by TLC, checking for the disappearance of the imine
intermediate[5].

o Work-up (Quenching): Carefully quench the reaction by the slow, dropwise addition of 1 M
HCl at O °C until the pH of the solution is approximately 2. This step neutralizes excess
reducing agent. Stir for 30-60 minutes[5].

» Basification & Extraction: Basify the acidic agueous mixture to a pH of ~10-11 using 1 M
NaOH. Transfer the mixture to a separatory funnel and extract the product into diethyl ether
(3x volume).

e Washing & Drying: Combine the organic layers and wash with brine to help break any
emulsions and remove water-soluble impurities. Dry the organic layer over anhydrous
magnesium sulfate.

 Purification: Filter off the drying agent and concentrate the solvent under reduced pressure
using a rotary evaporator. The resulting crude product, an oil, can be further purified by
column chromatography on silica gel or by vacuum distillation to yield the pure amine.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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